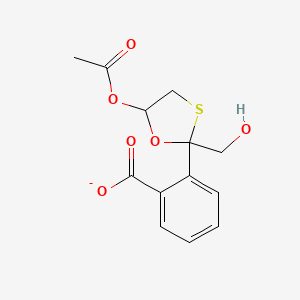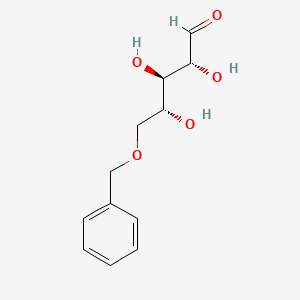
5-O-Benzyl-D-ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-Benzyl-D-ribose: is a derivative of D-ribose, a naturally occurring sugar. The compound has the molecular formula C12H16O5 and is characterized by the presence of a benzyl group attached to the fifth carbon of the ribose molecule. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Benzyl-D-ribose typically involves the protection of the hydroxyl groups of D-ribose, followed by selective benzylation at the fifth position. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran. The reaction proceeds under mild conditions, yielding the desired benzylated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-O-Benzyl-D-ribose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium (VI) reagents or dimethyl sulfoxide-based systems.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
Chemistry: 5-O-Benzyl-D-ribose is used as a building block in the synthesis of more complex molecules, including nucleoside analogs and other bioactive compounds. Its unique structure allows for selective modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound to investigate the effects of benzylation on sugar metabolism.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to modify nucleosides makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various pharmaceutical compounds. Its role in the synthesis of optically active pharmaceuticals is particularly noteworthy.
Mechanism of Action
The mechanism of action of 5-O-Benzyl-D-ribose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzyl group can influence the binding affinity and specificity of the compound, altering its biological activity. The pathways involved include the pentose phosphate pathway and other metabolic routes where ribose derivatives play a crucial role.
Comparison with Similar Compounds
- 2,3,5-Tri-O-benzyl-D-ribose
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
- Methyl 2-O-acetyl-3-O-mesyl-5-O-benzyl-D-xylofuranoside
Comparison: 5-O-Benzyl-D-ribose is unique due to its selective benzylation at the fifth position, which imparts distinct chemical properties compared to other benzylated ribose derivatives. For instance, 2,3,5-Tri-O-benzyl-D-ribose has benzyl groups at multiple positions, affecting its reactivity and applications. Similarly, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is used primarily in nucleoside synthesis, highlighting the versatility of benzylated ribose compounds in different contexts.
Properties
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxy-5-phenylmethoxypentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2/t10-,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMERYXWDIUSMOF-TUAOUCFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703575 |
Source


|
| Record name | 5-O-Benzyl-D-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72369-89-2 |
Source


|
| Record name | 5-O-Benzyl-D-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
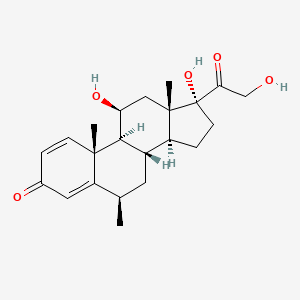
![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)
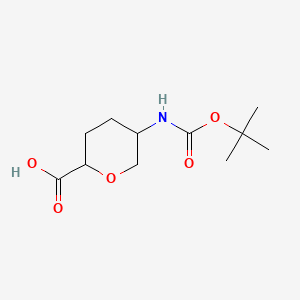
![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)
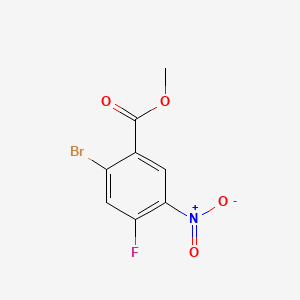

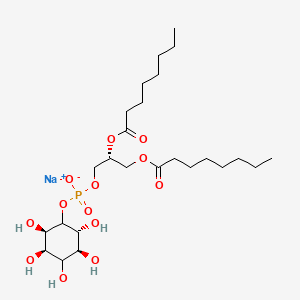

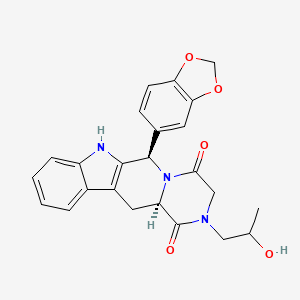
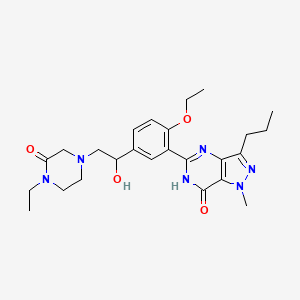
![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)
